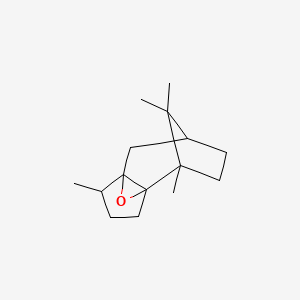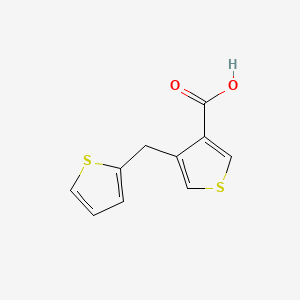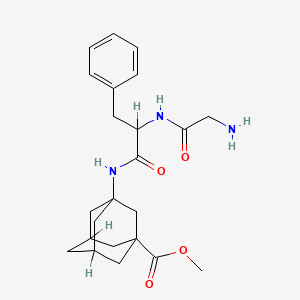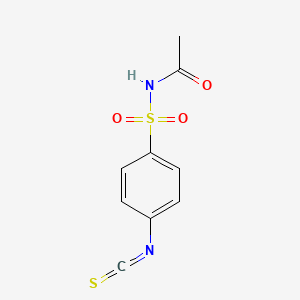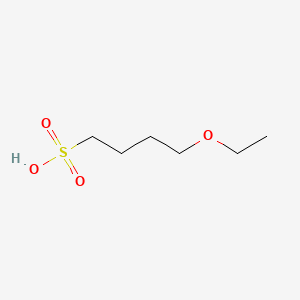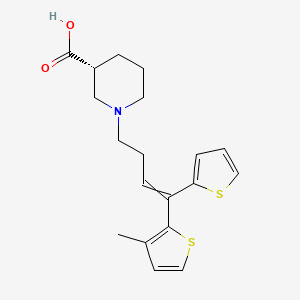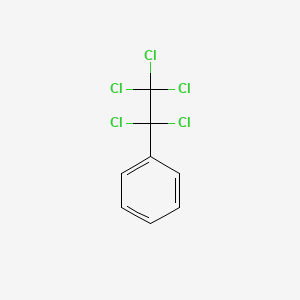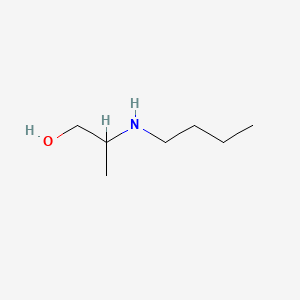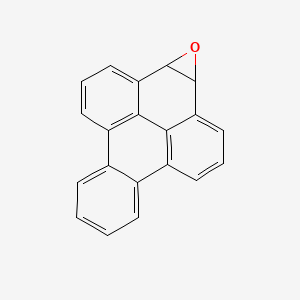
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride is a chemical compound with the molecular formula C9H10N4·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound consists of a pyrimidine ring attached to a pyridine ring through an imine linkage, and it is typically found in its hydrochloride salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-aminopyrimidine and 4-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminopyrimidine is reacted with 4-pyridinecarboxaldehyde in an acidic medium, such as hydrochloric acid, to form the imine linkage.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity 2-aminopyrimidine and 4-pyridinecarboxaldehyde.
Reaction Optimization: Optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Purification and Isolation: Using techniques like crystallization, filtration, and drying to isolate the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to 1-(2-Pyrimidinyl)-4-pyridinamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, influencing their structure and function. In biological systems, it may inhibit or activate enzymes, alter gene expression, or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: Another pyrimidine-containing compound with similar structural features but different biological activities.
2-(1-Piperazinyl)pyrimidine: Known for its use as a pharmaceutical intermediate.
1-(4-Pyridyl)piperazine: Used in the synthesis of various bioactive molecules.
Uniqueness
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride is unique due to its specific imine linkage between the pyrimidine and pyridine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
29049-65-8 |
|---|---|
Molecular Formula |
C9H9ClN4 |
Molecular Weight |
208.65 g/mol |
IUPAC Name |
1-pyrimidin-2-ylpyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C9H8N4.ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;/h1-7,10H;1H |
InChI Key |
GPZJKKGNVIMTMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CC(=N)C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide](/img/structure/B12792134.png)
